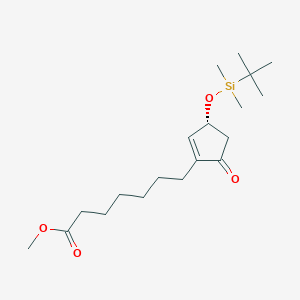

(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate

Description

(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate (CAS: 41138-69-6) is a chiral organic compound with a molecular formula of C₁₉H₃₄O₄Si and a molecular weight of 354.56 g/mol . It features a cyclopentenone core substituted with a tert-butyldimethylsilyl (TBS) ether at the 3-position and a heptanoate chain at the 1-position. The (R)-configuration at the 3-hydroxyl group distinguishes it from stereoisomers. This compound is typically stored at 2–8°C under inert conditions due to the sensitivity of the silyl ether and enone moieties .

Its primary applications include use as a synthetic intermediate in prostaglandin synthesis, where the TBS group acts as a protective moiety for hydroxyl groups during multi-step reactions .

Properties

IUPAC Name |

methyl 7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h13,16H,7-12,14H2,1-6H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOJULSEJPAEJV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1CC(=O)C(=C1)CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452358 | |

| Record name | Methyl 7-[(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41138-69-6 | |

| Record name | Methyl 7-[(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of such compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4

Reducing agents: LiAlH4, NaBH4

Nucleophiles: TBAF for deprotection of the TBDMS group

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a protecting group in various synthetic processes

Mechanism of Action

The mechanism of action of ®-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection is crucial in multi-step syntheses, as it prevents unwanted side reactions at the hydroxyl site. The TBDMS group can be selectively removed under mild conditions using nucleophiles like TBAF, allowing for subsequent functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Analogs

(a) (Z)-Methyl 7-(3-((tert-Butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate

- Structural Difference: Contains a Z-configured double bond in the heptanoate chain (position 5) compared to the fully saturated chain in the target compound.

- The Z-configuration may also influence molecular packing and solubility .

- Molecular Formula : C₂₀H₃₄O₄Si (MW: 378.6 g/mol) .

(b) (R)-Methyl 7-(3-Hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate (CAS: 41138-61-8)

- Structural Difference : Lacks the TBS-protecting group at the 3-position, exposing a free hydroxyl group.

- Impact : Increased polarity (logP reduction by ~2 units) and reduced stability under acidic/basic conditions. This compound is more prone to oxidation and unwanted side reactions .

- Molecular Formula : C₁₃H₂₀O₄ (MW: 240.3 g/mol) .

(c) Methyl 7-[(3RS)-3-Hydroxy-5-oxocyclopent-1-enyl]heptanoate (CAS: 40098-26-8)

Variants with Alternate Protecting Groups

(a) Methyl 7-(5-Oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate (CAS: 112713-92-5)

Functional Group Modifications

(a) (R)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-3-methylpentan-1-ol (Compound 7b)

- Structural Difference: Replaces the cyclopentenone core with a branched aliphatic chain.

- The compound’s primary use shifts to lipid or terpene synthesis .

- Synthesis Data : Prepared via hydrogenation of an alkene precursor (100% yield) .

Biological Activity

(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate, with CAS number 41138-69-6, is a complex organic compound notable for its potential biological activities. This compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and reactivity in various biological contexts. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and therapeutics.

- Molecular Formula : C19H34O4Si

- Molecular Weight : 354.56 g/mol

- Purity : Typically ≥ 99%

The compound is synthesized through multi-step organic reactions, often involving the protection of hydroxyl groups to prevent unwanted side reactions during synthesis.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising findings:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, certain thiazolopyridine derivatives showed significant inhibitory effects against pathogenic bacteria and fungi, suggesting that similar compounds may exhibit comparable activities:

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 |

| 3g | Escherichia coli | 0.21 |

| 3g | Candida albicans | 0.83 |

These results indicate that compounds structurally related to this compound may possess significant antibacterial and antifungal properties, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Cytotoxicity Studies

The cytotoxic effects of related compounds have also been assessed using human cell lines, such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Findings suggest that while some compounds exhibit low toxicity, others may have more pronounced effects depending on their structure:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3f | HaCat | >100 |

| 3g | BALB/c 3T3 | >100 |

Such data highlight the importance of structural modifications in influencing the safety profile of these compounds .

The mechanism by which this compound exerts its biological effects remains an area of active research. Molecular docking studies have suggested that similar compounds can interact with key bacterial enzymes such as MurD and DNA gyrase. These interactions are critical for their antibacterial activity, as they disrupt essential bacterial processes:

- Binding Interactions : The active site interactions involve hydrogen bonds with residues such as SER1084 and ASP437.

- Stabilization : The presence of Pi-Pi stacking interactions contributes to the stability of the binding complex.

This suggests that optimizing the structure of this compound could enhance its efficacy against resistant strains .

Case Studies

In a recent study focusing on derivative compounds, researchers synthesized various analogs and tested them against a panel of microorganisms. The most promising candidates demonstrated not only potent antimicrobial activity but also favorable pharmacokinetic profiles, indicating good absorption and distribution characteristics.

Summary of Findings

The following table summarizes key findings from recent studies:

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Testing | Significant activity against Gram-positive and Gram-negative bacteria; effective against Candida species. |

| Cytotoxicity | Low toxicity in human cell lines; IC50 values indicate safety for further development. |

| Molecular Docking | Strong binding affinity to bacterial targets; potential for development into new antibiotics. |

Q & A

Q. What are the key synthetic routes for (R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves:

Cyclopentene ring formation : Cyclization of diene precursors under acidic/basic conditions (e.g., using BF₃·Et₂O or KOtBu) .

Silyl ether protection : Introduction of the tert-butyldimethylsilyl (TBS) group via reaction with TBSCl in the presence of imidazole or DMAP, ensuring regioselectivity at the 3-hydroxy position .

Esterification : Methylation of the carboxylic acid intermediate using diazomethane or methyl iodide with a base like NaH .

Q. Critical Parameters :

- Temperature : Cyclization steps often require low temperatures (−78°C to 0°C) to prevent side reactions.

- Solvents : Anhydrous THF or DCM is preferred for silylation to avoid hydrolysis of the TBS group.

- Catalysts : Lewis acids (e.g., TiCl₄) may enhance cyclization efficiency .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclization | Diene + BF₃·Et₂O, −20°C, 12h | 45–60% |

| Silylation | TBSCl, imidazole, DCM, RT, 6h | 70–85% |

| Methylation | CH₂N₂, Et₂O, 0°C, 2h | 90–95% |

Q. How is the stereochemistry of the cyclopentene ring and TBS-protected hydroxy group validated?

Answer:

Q. Key Data :

- Optical Rotation : [α]D²⁵ = +12.5° (c = 1.0, CHCl₃) confirms the R-configuration .

- X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals .

Advanced Questions

Q. How can contradictory NMR data for the TBS-protected intermediate be resolved?

Answer: Discrepancies in ¹H NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Rotamers : The TBS group can restrict rotation, causing split peaks. Use variable-temperature NMR (VT-NMR) at 50°C to coalesce signals .

- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; DMSO may disrupt hydrogen bonding, simplifying splitting .

- Impurities : Check for residual silanol (δ 1–2 ppm in ¹H NMR) from incomplete silylation. Purify via flash chromatography (hexane/EtOAc 8:2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.